Structural Differentiation: D-Leucine at Ring Position 2A vs. D-Valine (Actinomycin D) and D-Alloisoleucine (Actinomycin C2)
Actinomycin D, 2A-D-leucine- (CAS 19864-70-1) is unequivocally distinguished from actinomycin D (CAS 50-76-0) by the replacement of D‑valine with D‑leucine at position 2 of the A‑ring pentapeptide lactone, and from actinomycin C2 (CAS 2612-14-8) by the presence of D‑leucine rather than D‑alloisoleucine at the same position [1][2]. The molecular formula (C₆₃H₈₈N₁₂O₁₆) and molecular weight (1269.4 g/mol) are identical to actinomycin C2, making these two compounds diastereomers differing only in the side‑chain stereochemistry at the 2A position. This single stereochemical alteration creates a distinct chemical identity with its own CAS registry number, requiring precise compound specification for experimental reproducibility [1].
| Evidence Dimension | Amino acid identity at ring position 2A |
|---|---|
| Target Compound Data | D-Leucine at position 2A (single A-ring substitution); CAS 19864-70-1; formula C₆₃H₈₈N₁₂O₁₆; MW 1269.4 |
| Comparator Or Baseline | Actinomycin D: D-Valine at position 2 (both rings); Actinomycin C2: D-Alloisoleucine at position 2A; CAS 2612-14-8 |
| Quantified Difference | Side-chain: isobutyl (Leu) vs. isopropyl (Val) vs. sec-butyl (alloIle). Single A-ring substitution vs. potential dual-ring or alternative stereochemistry. |
| Conditions | Chemical structure confirmed by PubChem CID 167849; FDA SRS UNII for actinomycin C2 comparator |
Why This Matters
For procurement, this diastereomeric difference means the compound cannot be substituted with actinomycin C2 without altering experimental stereochemical variables, which is critical for SAR studies and chiral recognition assays.
- [1] PubChem. Actinomycin D, 2A-D-leucine-. CID 167849. https://pubchem.ncbi.nlm.nih.gov/compound/19864-70-1 (accessed 2026-05-13). View Source
- [2] FDA Substance Registration System. ACTINOMYCIN C2, UNII: 719U3YSA1F. https://precision.fda.gov/uniisearch/srs/unii/719U3YSA1F (accessed 2026-05-13). View Source
